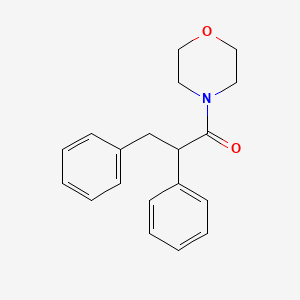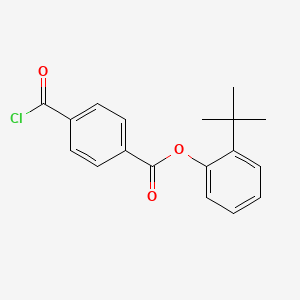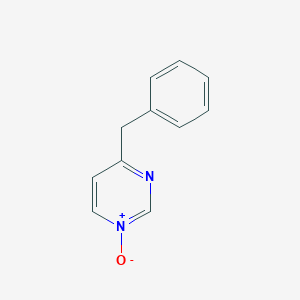
4-Benzyl-1-oxo-1lambda~5~-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1-oxo-1lambda~5~-pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. The presence of a benzyl group at the 4-position and an oxo group at the 1-position makes this compound unique and of interest in various chemical and biological research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-oxo-1lambda~5~-pyrimidine can be achieved through several methods. One common method involves the reaction of benzylamine with a suitable pyrimidine precursor under oxidative conditions. The reaction typically requires a catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide. The reaction is carried out in a solvent such as ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-1-oxo-1lambda~5~-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of benzylpyrimidine oxides.
Reduction: Formation of benzylpyrimidine alcohols.
Substitution: Formation of substituted benzylpyrimidines with various functional groups.
Applications De Recherche Scientifique
4-Benzyl-1-oxo-1lambda~5~-pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Benzyl-1-oxo-1lambda~5~-pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The benzyl group enhances its binding affinity to target proteins, while the oxo group participates in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyl-1-oxo-1lambda~5~-pyridine
- 4-Benzyl-1-oxo-1lambda~5~-pyrrole
- 4-Benzyl-1-oxo-1lambda~5~-pyrazine
Uniqueness
4-Benzyl-1-oxo-1lambda~5~-pyrimidine is unique due to its specific substitution pattern and the presence of both benzyl and oxo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90210-60-9 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
4-benzyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C11H10N2O/c14-13-7-6-11(12-9-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clé InChI |
GHIVJLMGXIGFLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC=[N+](C=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
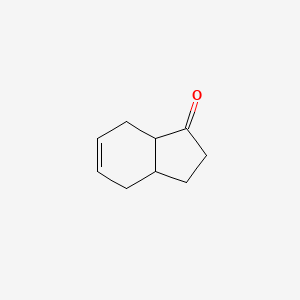
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
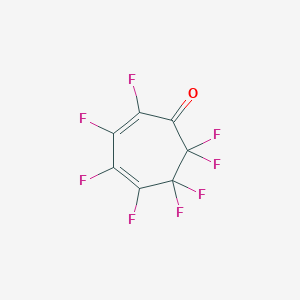
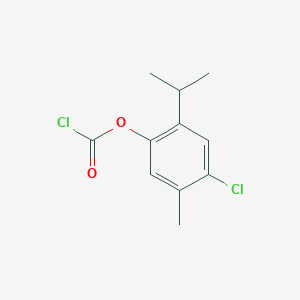

![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
